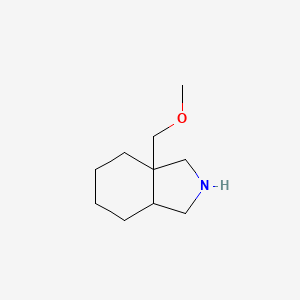![molecular formula C13H24N2O2 B1478902 3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one CAS No. 2098110-05-3](/img/structure/B1478902.png)
3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and characterization of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antitubercular Drug Development
This compound has been identified as a building block in the synthesis of a potent nitrofuran antitubercular lead. By exploring diverse variants of the molecular periphery, including various azole substituents, researchers have developed compounds with significant in vitro inhibitory activities against Mycobacterium tuberculosis H37Rv. One such compound exhibited a minimal inhibitory concentration of 0.016 μg/mL, indicating its potential as a strong candidate for treating tuberculosis .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, this compound’s derivatives are being studied for their ability to interact with bacterial enzymes. The nitrofuran moiety, which can be linked to the core structure, undergoes reduction by bacterial enzymes, leading to the generation of reactive intermediates. These intermediates are lethal to bacteria, making them a focus of study for developing new antibacterial strategies .
Pharmacology: Optimization of Therapeutic Agents
The optimization of the molecular periphery of nitrofuran compounds, which can be derived from this compound, is a significant area of interest in pharmacology. By modifying the molecular structure, scientists aim to increase the potency of nitrofuran antibacterials while reducing their systemic toxicity. This approach is crucial for creating effective drugs against multidrug-resistant strains of bacteria .
Organic Synthesis: Diversity-Oriented Synthesis
This compound serves as a versatile building block in diversity-oriented synthesis. It allows for the creation of a variety of compounds by modifying the molecular periphery. This method is particularly useful for generating libraries of molecules for high-throughput screening in drug discovery, enabling the identification of compounds with desirable biological activities .
Chemical Engineering: Process Optimization
In chemical engineering, the synthesis and application of this compound are studied to optimize production processes. The goal is to develop efficient, scalable, and cost-effective methods for synthesizing this compound and its derivatives, which are valuable in various industrial applications. This includes improving reaction conditions, yield, and purity, which are critical for commercial-scale production .
Medicinal Chemistry: Drug Design
The core structure of this compound is being utilized in medicinal chemistry for the design of new drugs. By attaching different functional groups, researchers can create compounds with specific pharmacological properties. This process involves a deep understanding of structure-activity relationships and the ability to predict how changes in the molecular structure will affect biological activity .
Material Science: Functional Materials Development
Finally, in material science, the derivatives of this compound are being explored for the development of functional materials. These materials have potential applications in various fields, including electronics, coatings, and sensors. The unique properties of the spirocyclic core can lead to materials with novel characteristics .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-1-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-9-11-8-15(12(16)4-7-14)10-13(11)5-3-6-13/h11H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRPTYYGKPVOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478821.png)
![2-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478822.png)
![5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478824.png)
![2-azido-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478827.png)
![5-(2-azidoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478828.png)

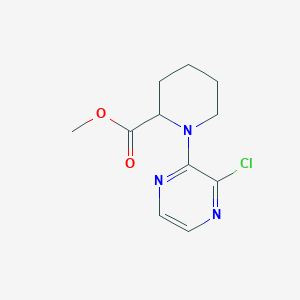
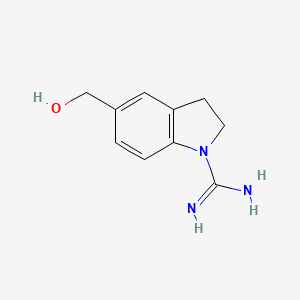


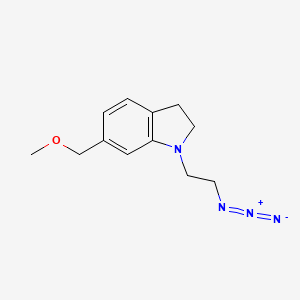
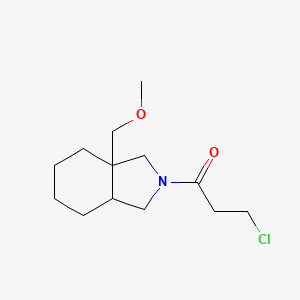
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478841.png)
